REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[C:8]([NH:9][CH3:10])[C:7]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:6][CH:5]=1)([O-])=O.[OH-].[Na+].[H][H]>[Ni].O>[CH3:10][NH:9][C:8]1[CH:11]=[C:4]([CH:5]=[CH:6][C:7]=1[S:12]([OH:15])(=[O:14])=[O:13])[NH2:1] |f:1.2|
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Name
|
5-nitro-N-methylaniline-2-sulfonic acid
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Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(NC)=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out under atmospheric pressure at 30° C
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
CNC=1C=C(N)C=CC1S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |